KCC009
Overview
Description
KCC009 is a potent and selective inhibitor of transglutaminase 2 (TG2), an enzyme involved in various biological processes, including protein cross-linking, cell adhesion, and signal transduction. TG2 is associated with several disease states, such as cancer, fibrosis, and neurodegenerative disorders. This compound has shown promise in scientific research for its ability to modulate TG2 activity and enhance the sensitivity of cancer cells to chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KCC009 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows standardized protocols to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
KCC009 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
KCC009 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of TG2 and its effects on protein cross-linking and other biochemical processes.
Biology: Investigated for its role in modulating cellular functions, such as cell adhesion, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, fibrosis, and neurodegenerative diseases. .
Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery
Mechanism of Action
KCC009 exerts its effects by inhibiting the activity of TG2. TG2 is involved in the cross-linking of proteins through the formation of covalent bonds between glutamine and lysine residues. By inhibiting TG2, this compound disrupts the remodeling of the extracellular matrix and sensitizes cancer cells to chemotherapy. The compound also affects various signaling pathways, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Monodansylcadaverine: Another TG2 inhibitor with similar effects on protein cross-linking and cellular functions.
KCA075: A highly specific small-molecule TG2 inhibitor with similar applications in cancer research.
Uniqueness of KCC009
This compound is unique in its ability to selectively inhibit TG2 and enhance the sensitivity of cancer cells to chemotherapy. Its specific mechanism of action and favorable pharmacokinetic profile make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULUIQNANUWTK-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349369 | |
Record name | AC1LD8ZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744198-19-4 | |
Record name | KCC 009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1LD8ZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.